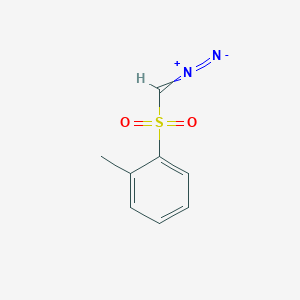
1-(Diazomethanesulfonyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diazomethanesulfonyl)-2-methylbenzene, also known as Diazomethanesulfonate or DMS, is a chemical compound that is widely used in scientific research. It is a diazo compound that is often used as a reagent in organic chemistry. Diazomethanesulfonate is a highly reactive compound that can be used for a variety of applications, including the synthesis of new compounds, as well as for biological and medical research.
Mechanism of Action
The mechanism of action of DMS is not fully understood, but it is believed to involve the formation of a reactive carbene intermediate. This intermediate can then react with a variety of compounds, including alkenes, alkynes, and carbonyl compounds. The reaction can result in the formation of new compounds, as well as the modification of existing compounds.
Biochemical and Physiological Effects
DMS has a number of biochemical and physiological effects. It is known to be toxic to cells, and can cause DNA damage and cell death. However, it is also known to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
The advantages of using DMS in lab experiments include its high reactivity, which allows for the synthesis of new compounds, as well as its ability to modify existing compounds. However, DMS is also highly toxic, and must be handled with care. In addition, its high reactivity can also make it difficult to control the reaction, which can lead to unwanted side reactions.
Future Directions
There are a number of future directions for research involving DMS. One area of research is the development of new methods for the synthesis of DMS, which could make it easier to produce and handle. Another area of research is the study of the mechanism of action of DMS, which could lead to the development of new compounds with improved properties. Finally, there is also potential for the use of DMS in medical research, particularly in the development of new cancer treatments.
Synthesis Methods
The synthesis of 1-(1-(Diazomethanesulfonyl)-2-methylbenzenesulfonyl)-2-methylbenzene is a complex process that involves several steps. The most common method of synthesis involves the reaction of diazomethane with a sulfonyl chloride. The reaction is typically carried out in an organic solvent, such as ether or dichloromethane. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
DMS is widely used in scientific research as a reagent for a variety of applications. It is commonly used in the synthesis of new compounds, such as drugs, and is also used in the study of biological and medical processes. DMS is often used as a cross-linking agent for proteins and nucleic acids, and is also used in the study of enzyme kinetics.
properties
CAS RN |
1538-98-3 |
|---|---|
Product Name |
1-(Diazomethanesulfonyl)-2-methylbenzene |
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1-(diazomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3 |
InChI Key |
XXMSZJKGRRZIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



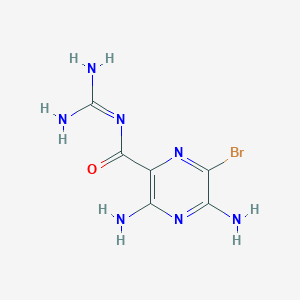
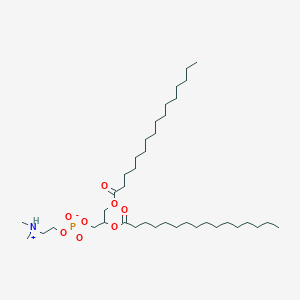
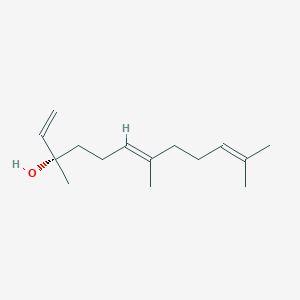

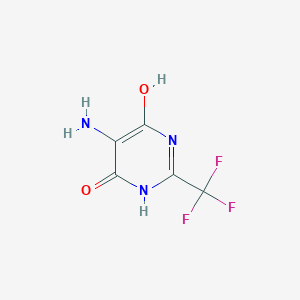

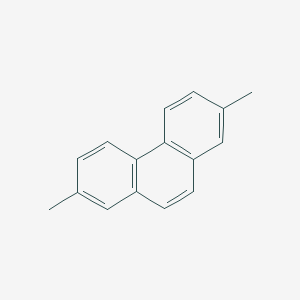

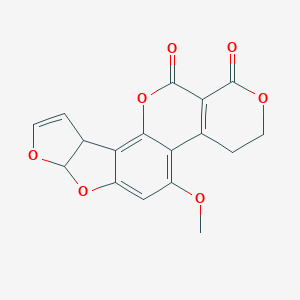
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)



